2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBDWALNMLNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoxalin-2-one Core
The quinoxalin-2-one scaffold is typically synthesized via cyclocondensation of 1,2-diketones with 1,2-diamines. For 3-phenylquinoxalin-2(1H)-one, a one-pot method using 2,2-dibromo-1-phenylethanone and benzene-1,2-diamine in dimethyl sulfoxide (DMSO) with triethylamine as a base has been reported. The reaction proceeds at 75°C for 5 hours, yielding 3-phenylquinoxalin-2(1H)-one in 85% yield (Scheme 1).
Scheme 1
$$
\text{2,2-Dibromo-1-phenylethanone} + \text{Benzene-1,2-diamine} \xrightarrow[\text{Et}_3\text{N, DMSO}]{75^\circ\text{C}} \text{3-Phenylquinoxalin-2(1H)-one}
$$
The mechanism involves initial formation of an oxosulfonium intermediate from the dibromoketone and DMSO, followed by nucleophilic attack by the diamine to form the heterocyclic ring.
Acylation at Position 1
The acetamide group is introduced via acylation of the quinoxalin-2-one’s amine derivative. For example, 2-chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide is synthesized by treating 2,3-diphenylquinoxalin-6-amine with chloroacetyl chloride in the presence of triethylamine. This method can be adapted for 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide by substituting the appropriate amine intermediate.
Key Reaction Conditions
- Reagent : Chloroacetyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (0°C to room temperature)
- Yield : 78–82%
Thione Intermediate Substitution Strategy
Synthesis of 3-Phenylquinoxaline-2(1H)-thione
3-Phenylquinoxaline-2(1H)-thione serves as a key intermediate. It is prepared by reacting 2-chloro-3-phenylquinoxaline with N-cyclohexyldithiocarbamate cyclohexylammonium salt in chloroform at 61°C for 12 hours. The thione is isolated in 91% yield after recrystallization from ethanol.
Characterization Data
Thiol-Displacement with Acetamide Precursors
The thione undergoes nucleophilic substitution with azide intermediates to introduce the acetamide group. For instance, methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates are synthesized by reacting the thione with hydrazide-derived azides in ethyl acetate. Adapting this method, this compound can be obtained by substituting the hydrazide with glycine ethyl ester hydrochloride, followed by hydrolysis (Scheme 2).
Scheme 2
$$
\text{3-Phenylquinoxaline-2(1H)-thione} + \text{Glycine Ethyl Ester} \xrightarrow[\text{Et}_3\text{N, EtOAc}]{-5^\circ\text{C}} \text{this compound}
$$
Optimized Conditions
Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis
Reductive Amination of Quinoxalinone Derivatives
A nitro-substituted quinoxalinone (e.g., 6-nitro-2,3-diphenylquinoxaline) is reduced to the corresponding amine using palladium-carbon and hydrazine hydrate in ethanol. The amine is then acylated with chloroacetyl chloride, as described in Section 1.2.
Reduction Conditions
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoxaline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds derived from 3-phenylquinoxaline have shown promising results against colorectal cancer cell lines (HCT-116 and LoVo) with IC50 values indicating potent cytotoxicity . The mechanism of action often involves targeting specific proteins involved in cancer cell proliferation and survival, such as tubulin polymerization and various receptor tyrosine kinases .
Antimicrobial Properties
Quinoxaline derivatives, including 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, have been investigated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. They act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic function in the brain .
Biological Research
Mechanism of Action Studies
The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. Detailed biochemical studies are required to elucidate the specific molecular targets and pathways involved .
In Vivo Studies
Recent studies involving animal models have demonstrated the effectiveness of quinoxaline derivatives in reducing tumor growth and enhancing survival rates in cancer-bearing subjects . These findings underscore the therapeutic potential of these compounds in clinical settings.
Material Science Applications
Beyond biological applications, this compound is also being explored in materials science. Its unique chemical structure allows for the development of new materials with specific properties, such as improved electrical conductivity or enhanced structural integrity.
Case Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives included this compound, where it was tested against various cancer cell lines. The results showed that certain modifications to the compound's structure significantly enhanced its cytotoxic effects, suggesting a structure–activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound demonstrated effective inhibition against several pathogenic bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, making it a candidate for further development into a novel antibiotic .
Mechanism of Action
The mechanism of action of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide depends on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., chloro in 5b ) enhance antibacterial activity against Gram-negative strains like Klebsiella pneumoniae due to increased membrane penetration .
- Hydroxyl groups (e.g., 5i ) improve antifungal activity, likely through hydrogen bonding with fungal enzymes .
Substituent Variations on the Acetamide Side Chain
Modifications at the acetamide nitrogen significantly influence bioactivity:
- N-(4-Chlorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (6): Exhibits enhanced antitumor activity in rhodium-catalyzed selenylation/sulfenylation reactions, with IC₅₀ values <10 µM against breast cancer cell lines .
- N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide: The acetyl group increases metabolic stability, making it a candidate for anti-Alzheimer’s studies (docking score: −9.2 kcal/mol against HSA) .
Core Heterocycle Modifications
Replacing the quinoxaline core with other heterocycles alters pharmacological profiles:
- Quinazoline derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide): Show anticonvulsant activity (ED₅₀: 45 mg/kg in MES model) due to enhanced GABAergic modulation .
- Coumarin hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide): Demonstrate superior antioxidant activity (EC₅₀: 12 µM) compared to ascorbic acid (EC₅₀: 25 µM) via radical scavenging mechanisms .
Saturation and Conformational Effects
- 2-(3-Oxodecahydroquinoxalin-2-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide: The saturated decahydroquinoxaline core reduces aromaticity, improving solubility but decreasing antimicrobial potency compared to the parent compound .
Biological Activity
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, a derivative of quinoxaline, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. Quinoxaline and its derivatives are known for their diverse therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships.
Synthesis of this compound
The synthesis typically involves the reaction of 3-phenylquinoxaline derivatives with acetic anhydride or related reagents. Recent studies have developed various synthetic routes to enhance yield and purity while maintaining biological activity. For instance, a study reported the synthesis of multiple quinoxaline derivatives that showed significant anticancer properties against various cell lines, including HCT-116 and MCF-7 .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against cancer cell lines. A study evaluated several derivatives for their antiproliferative activity on colorectal cancer (HCT-116) cells. The compound demonstrated significant reductions in cell viability, with IC50 values around 26.75 ± 3.50 μg/mL . The mechanism of action appears to involve apoptosis induction and inhibition of specific kinases associated with tumor growth .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 26.75 ± 3.50 | Apoptosis induction |
| Methyl-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetate | HCT-116 | 28.85 ± 3.26 | Kinase inhibition |
| Doxorubicin | HCT-116 | 3.23 | DNA intercalation |
Antimicrobial Activity
In addition to anticancer effects, quinoxaline derivatives have shown promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies have indicated that modifications to the quinoxaline structure can enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the quinoxaline ring significantly influence biological activity. For instance, substituents that enhance hydrogen bonding or steric interactions often lead to improved potency against cancer cells . Molecular docking studies have been employed to predict binding affinities and elucidate potential mechanisms of action.
Table 2: SAR Insights for Quinoxaline Derivatives
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl group | Position 3 | Increased potency |
| Hydroxyl group | Position 4 | Enhanced solubility |
| Alkyl chain | Position 5 | Improved binding affinity |
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:
- Colorectal Cancer Study : A recent study evaluated the effect of various quinoxaline derivatives on HCT-116 cells, noting significant morphological changes post-treatment, indicating apoptosis .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of synthesized compounds against resistant strains of bacteria, demonstrating a substantial reduction in bacterial growth compared to controls .
Q & A
Q. What are the standard synthetic routes for 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide?
The compound is synthesized via multi-step protocols involving:
- Step 1 : Condensation of glycine with methyl 2-isothiocyanatobenzoate to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 2 : Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 3 : Coupling with substituted amines or alkyl halides using activating agents like N,N′-carbonyldiimidazole (CDI) .
- Alternative routes involve alkylation of quinoxalinone cores with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Key Reagents :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Glycine, methyl 2-isothiocyanatobenzoate, H₂O₂ | 65-70% | |
| 2 | CDI, 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide | 55% | |
| 3 | K₂CO₃, DMF, benzyl chloride | 85% |
Q. Which spectroscopic techniques are critical for structural validation?
- X-ray crystallography : Resolves crystal packing via N–H∙∙∙O and C–H∙∙∙O hydrogen bonds .
- NMR : Confirms regiochemistry of substitutions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
- FTIR : Identifies carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and amide (N–H) bands at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
Q. Optimization Table :
| Parameter | Optimal Condition | Impact | Reference |
|---|---|---|---|
| Lithiation | LHMDS, THF, –70°C | Reduces epimerization | |
| Alkylation | TBAB catalyst | Increases yield by 20% | |
| Purification | Ethanol recrystallization | Purity >98% |
Q. How are biological activities (e.g., anticonvulsant, antifungal) evaluated in vitro?
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Antifungal screening : MIC determination against Candida and Aspergillus strains using broth microdilution .
- Enzyme inhibition : Myeloperoxidase (MPO) activity measured via spectrophotometric detection of hypochlorous acid .
Q. Example Data :
| Activity | Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 2.1 µM | |
| MPO Inhibition | Human neutrophils | 0.8 nM |
Q. How do structural modifications influence biological activity?
- Quinoxaline core substitutions :
- Acetamide side chain :
Q. How can computational methods resolve contradictions in activity data?
- Molecular docking : Identifies binding modes to targets like Human Serum Albumin (HSA) or COVID-19 main protease .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Case Study : Docking of 3-methyl-2-oxoquinoxaline derivatives into HSA revealed hydrophobic interactions at Sudlow site I, explaining prolonged half-life .
Q. What strategies validate mechanism-based inactivation (e.g., myeloperoxidase inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
